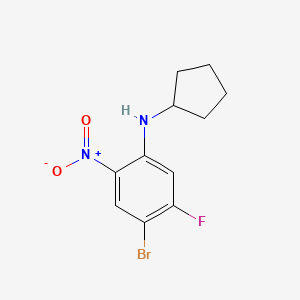

4-Bromo-N-cyclopentyl-5-fluoro-2-nitroaniline

Description

4-Bromo-N-cyclopentyl-5-fluoro-2-nitroaniline (CAS 1365272-50-9) is a halogenated aromatic amine derivative characterized by a bromo substituent at position 4, a fluoro group at position 5, a nitro group at position 2, and an N-cyclopentylamine moiety. This compound is a key intermediate in organic synthesis, particularly in the development of agrochemicals, dyes, and pharmaceuticals, where its electronic and steric properties are leveraged for regioselective reactions .

Properties

IUPAC Name |

4-bromo-N-cyclopentyl-5-fluoro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFN2O2/c12-8-5-11(15(16)17)10(6-9(8)13)14-7-3-1-2-4-7/h5-7,14H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQQQCGCZYHGCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=CC(=C(C=C2[N+](=O)[O-])Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30734967 | |

| Record name | 4-Bromo-N-cyclopentyl-5-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-50-9 | |

| Record name | 4-Bromo-N-cyclopentyl-5-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-cyclopentyl-5-fluoro-2-nitroaniline typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by bromination and subsequent substitution reactions. For example, starting with an aniline derivative, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro compound can then undergo bromination using bromine in the presence of a suitable catalyst. Finally, the cyclopentyl group can be introduced through a substitution reaction using cyclopentylamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-cyclopentyl-5-fluoro-2-nitroaniline can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of 4-Bromo-N-cyclopentyl-5-fluoro-2-aminoaniline.

Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-N-cyclopentyl-5-fluoro-2-nitroaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-N-cyclopentyl-5-fluoro-2-nitroaniline depends on its interaction with specific molecular targets. The presence of the nitro group allows it to participate in redox reactions, while the bromine and fluorine atoms can engage in halogen bonding with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s unique properties arise from its substitution pattern. Below is a comparative analysis with structurally related compounds (Table 1):

Table 1: Structural and Functional Comparison

Key Observations :

- N-Substituent Effects : The N-cyclopentyl group in the target compound provides moderate steric hindrance compared to N-cyclohexyl (e.g., 1365271-84-6), which may reduce reactivity in nucleophilic substitutions .

- Functional Group Impact : The nitro group at position 2 enhances electron-withdrawing effects, stabilizing intermediates in coupling reactions compared to analogs lacking nitro substituents (e.g., 418762-26-2) .

Physicochemical Properties

- Lipophilicity: The N-cyclopentyl group increases logP compared to non-alkylated analogs (e.g., 153505-36-3), enhancing membrane permeability in biological systems.

- Solubility : Polar analogs like 4-Bromo-5-fluoro-2-nitroaniline (153505-36-3) exhibit higher aqueous solubility due to the free amine group .

- Thermal Stability : Nitro groups generally decrease thermal stability, but steric shielding from the cyclopentyl group in the target compound may mitigate decomposition .

Biological Activity

4-Bromo-N-cyclopentyl-5-fluoro-2-nitroaniline is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a bromine atom at the para position, a cyclopentyl group, a fluorine atom, and a nitro group. These functional groups contribute to its unique chemical properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H13BrF2N2O2 |

| Molecular Weight | 331.15 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is influenced by its ability to interact with various biomolecules. The nitro group allows for redox reactions, while the halogen atoms (bromine and fluorine) can engage in halogen bonding, potentially modulating enzyme or receptor activity.

Key Mechanisms:

- Redox Activity : The nitro group can be reduced to an amine, which may alter the compound's reactivity and interaction with biological targets.

- Halogen Bonding : The presence of bromine and fluorine enhances the compound's binding affinity to specific proteins or enzymes through non-covalent interactions.

Antibacterial Activity

Several studies have shown that structurally similar compounds possess significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. For example, compounds with similar nitroaniline structures have demonstrated minimum inhibitory concentrations (MICs) in the low microgram range against these bacteria .

Antifungal Activity

Similar compounds have been tested for antifungal properties against Candida species. Some derivatives exhibited fungicidal activity at concentrations as low as 0.00195 µg/mL . While direct data on this compound is lacking, its structural similarities suggest potential efficacy.

Case Studies

- Antimicrobial Studies : Research involving nitroaniline derivatives has shown promising results in inhibiting bacterial growth. For instance, a derivative exhibited an MIC value of 16 µg/mL against C. albicans, suggesting that modifications in the structure can lead to enhanced biological activity .

- Mechanistic Insights : Studies on related compounds have indicated that the mechanism of action may involve disruption of cell wall synthesis or interference with protein synthesis pathways . Further investigation into this compound could elucidate similar pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.